2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride
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Overview
Description
2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is a derivative of isoindoline, a heterocyclic compound, and contains a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride typically involves the reaction of isoindoline derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of isoindoline-5-sulfonyl chloride, which reacts with ammonia or amines to form the sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as rigorous quality control measures, are essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-5-sulfonamide: A closely related compound with similar chemical properties.
2,3-Dihydro-1H-isoindole-5-carboxylic acid: Another derivative of isoindoline with a carboxylic acid group instead of a sulfonamide.
N-Substituted isoindoline derivatives: Compounds with various substituents on the nitrogen atom of the isoindoline ring.
Uniqueness
2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonamide and isoindoline moieties allows for versatile applications in different fields of research .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2,(H2,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWRYPZFRIQGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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